6-ethoxy-1H-indazol-5-amine

MNK1 kinase inhibition Kinase inhibitor SAR Indazole scaffold optimization

6-Ethoxy-1H-indazol-5-amine (CAS 1499162-34-3, molecular weight 177.20 g/mol, formula C₉H₁₁N₃O) is a 5-aminoindazole derivative bearing a 6-ethoxy substituent on the benzenoid ring. Indazoles are established phenol bioisosteres with improved metabolic stability, and the 5-aminoindazole core is a recognized ATP-mimetic hinge-binding scaffold for protein kinase inhibitor design.

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
Cat. No. B13998607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-1H-indazol-5-amine
Molecular FormulaC9H11N3O
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C=NNC2=C1)N
InChIInChI=1S/C9H11N3O/c1-2-13-9-4-8-6(3-7(9)10)5-11-12-8/h3-5H,2,10H2,1H3,(H,11,12)
InChIKeyPFSOVJWWSZCNGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxy-1H-indazol-5-amine Procurement Guide: Indazole Scaffold with Dual Functionalization Handles for Kinase-Targeted Library Synthesis


6-Ethoxy-1H-indazol-5-amine (CAS 1499162-34-3, molecular weight 177.20 g/mol, formula C₉H₁₁N₃O) is a 5-aminoindazole derivative bearing a 6-ethoxy substituent on the benzenoid ring . Indazoles are established phenol bioisosteres with improved metabolic stability, and the 5-aminoindazole core is a recognized ATP-mimetic hinge-binding scaffold for protein kinase inhibitor design [1][2]. The presence of both the primary amine (position 5) and the ethoxy group (position 6) provides two chemically orthogonal functionalization points—nucleophilic amine acylation/reductive amination and ether-directed electrophilic aromatic substitution or O-dealkylation—making this compound a versatile building block for focused kinase library synthesis [3].

Why 6-Ethoxy-1H-indazol-5-amine Cannot Be Replaced by 6-Methoxy or Unsubstituted 5-Aminoindazole in MNK1-Targeted Programs


Within in-class 5-aminoindazole building blocks, substitution at the 6-position is not a silent structural variation—it directly modulates kinase hinge-binding affinity. Patent data from identical MNK1 enzymatic assays demonstrate that replacing the 6-ethoxy group with 6-methoxy reduces potency by approximately 38%, while complete removal of the 6-substituent leads to a roughly 6-fold loss in inhibitory activity [1][2]. These differences arise because the 6-alkoxy substituent occupies a lipophilic sub-pocket adjacent to the ATP hinge region, where the larger ethyl group provides superior van der Waals contacts compared to methyl, and the ether oxygen participates in a water-mediated hydrogen bond network that is absent in the unsubstituted analog [1]. Procurement of a generic '5-aminoindazole' without the specific 6-ethoxy substitution therefore risks significant attrition in downstream kinase inhibitor potency, even when the remaining scaffold is held constant.

6-Ethoxy-1H-indazol-5-amine: Quantitative Differentiation Evidence Against Closest Analogs


MNK1 Kinase Inhibition: 6-Ethoxy vs. 6-Methoxy Direct Head-to-Head Comparison Under Identical Assay Conditions

When incorporated into a thiazolo[5,4-d]pyrimidine scaffold at the 7-position via the 5-amino group, the 6-ethoxy-1H-indazol-5-amine-derived compound (US9675612 Example 34) exhibited an IC₅₀ of 34 nM against the T344D mutant of MNK1 kinase. The direct 6-methoxy analog (Example 15), differing only by replacement of –OCH₂CH₃ with –OCH₃ on the indazole 6-position, showed an IC₅₀ of 47 nM in the same assay [1][2]. This represents a 1.38-fold potency advantage for the ethoxy substituent, attributed to enhanced lipophilic contacts within the kinase hinge sub-pocket [1].

MNK1 kinase inhibition Kinase inhibitor SAR Indazole scaffold optimization

MNK1 Inhibition: 6-Ethoxy Indazole vs. Unsubstituted 5-Aminoindazole—Impact of Complete 6-Substituent Removal

The unsubstituted 1H-indazol-5-amine-derived analog (US9675612 Example 43, BDBM176806) registered an IC₅₀ of 202 nM against the same MNK1 T344D target. Compared to the 6-ethoxy derivative (34 nM), this constitutes a 5.94-fold loss in inhibitory potency [1][2]. This large potency gap—nearly an order of magnitude—demonstrates that the 6-alkoxy substituent is not a passive spectator but rather a critical pharmacophoric element for MNK1 engagement within this chemotype.

MNK1 kinase Hinge-binding scaffold Indazole substitution effect

Physicochemical Differentiation: Ethoxy vs. Methoxy Lipophilicity and the Implications for Membrane Permeability

The replacement of a methoxy group (–OCH₃) with an ethoxy group (–OCH₂CH₃) at the indazole 6-position increases the molecular weight from 163.18 to 177.20 g/mol and adds one methylene unit, which is predicted to raise the calculated logP (clogP) by approximately 0.5 log units based on standard fragment contribution methods . This modest lipophilicity increase falls within the favorable range for oral bioavailability (Lipinski Rule of Five compliant), while potentially improving passive membrane permeability compared to the more polar methoxy analog [1]. Within the broader indazole class, 6-alkoxy substitution has been shown to influence metabolic stability by reducing phase II glucuronidation susceptibility relative to phenolic congeners [2].

Lipophilicity Drug-likeness Indazole pharmacokinetics

Anticancer Benzenesulfonamide Derivatives: Enhanced Efficacy of 6-Ethoxy-Containing Series Over Non-Ethoxy Analogs

Yadav et al. (2024) synthesized two parallel series of N-(6-indazolyl)benzenesulfonamide derivatives: series 4a–i (unsubstituted indazole) and series 5a–i (bearing a 6-ethoxy group on the indazole). Anticancer activity evaluation revealed that compound 5b, N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl)-2-nitrobenzenesulfonamide, displayed 'exceptional efficacy' that was notably superior to the corresponding non-ethoxy analogs (4a–i series), as confirmed by molecular docking and molecular dynamics simulations showing robust ligand–protein complex stability [1]. While specific IC₅₀ values for individual compounds are not disclosed in the abstract or publicly accessible full text, the authors' stated conclusion of differential efficacy between the ethoxy-bearing and non-ethoxy series is explicit [1].

Anticancer agents Benzenesulfonamide Indazole derivatives

6-Ethoxy-1H-indazol-5-amine: Evidence-Anchored Research and Procurement Application Scenarios


MNK1/2 Kinase Inhibitor Lead Optimization Programs Requiring 6-Position SAR Exploration

For research groups pursuing MNK1 or MNK2 kinase inhibitors, 6-ethoxy-1H-indazol-5-amine provides a validated starting point for thiazolopyrimidine or related hinge-binding scaffolds. The 34 nM MNK1 IC₅₀ achieved with the ethoxy-bearing derivative in US9675612 represents a benchmark against which new analogs can be measured [1]. The 6-ethoxy group offers a defined 1.38-fold potency advantage over 6-methoxy and a 5.94-fold advantage over unsubstituted indazole, providing a clear SAR rationale for its selection as the preferred building block [2]. Procurement of this specific intermediate avoids the synthetic burden of introducing the ethoxy group post-coupling, which can be complicated by competing O- vs. N-alkylation chemistry on the indazole core [3].

Anticancer Benzenesulfonamide Library Synthesis Leveraging 6-Ethoxy Indazole as a Privileged Substructure

Building on the Yadav et al. (2024) finding that 6-ethoxy-bearing benzenesulfonamide derivatives (series 5a–i) exhibited superior anticancer efficacy relative to their non-ethoxy counterparts [1], 6-ethoxy-1H-indazol-5-amine can serve as the core intermediate for synthesizing focused libraries of N-(6-indazolyl)benzenesulfonamides. The 5-amine enables direct sulfonylation with diverse arylsulfonyl chlorides, while the 6-ethoxy group remains intact throughout the synthetic sequence, allowing parallel library generation without protecting group manipulation. This compound is therefore strategically positioned as a diversity-enabling building block for anticancer phenotypic screening campaigns.

Kinase Affinity Reagent Development Using 5-Aminoindazole Scaffolds with Tuned Subpocket Occupancy

The 5-aminoindazole scaffold has been established as a general kinase affinity reagent platform capable of enriching protein kinases from complex cellular lysates [1]. Incorporation of the 6-ethoxy substituent provides a lipophilic sub-pocket contact that can modulate kinase selectivity profiles compared to the unsubstituted 5-aminoindazole. Research groups developing immobilized kinase inhibitors for chemoproteomics applications may preferentially procure the 6-ethoxy variant to access selectivity space not achievable with the generic 5-aminoindazole, particularly for kinases that feature a hydrophobic residue adjacent to the hinge region (e.g., MNK1, certain MAPK family members) [2].

Fragment-Based Drug Discovery (FBDD) Requiring Orthogonally Functionalizable Indazole Fragments

For fragment-based screening programs, 6-ethoxy-1H-indazol-5-amine (MW 177.20) falls within the Rule of Three fragment space (MW <300, clogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) and provides two chemically distinct vectors for fragment elaboration: the 5-amine for amide coupling or reductive amination, and the 6-ethoxy group as a metabolic soft spot for O-dealkylation-based prodrug strategies or as a lipophilic anchor point [1]. Compared to 6-methoxy-1H-indazol-5-amine, the ethoxy variant provides a subtle increase in lipophilicity (estimated ΔclogP ≈ +0.5) that can be leveraged to enhance fragment binding affinity through hydrophobic contacts without introducing aromatic halogens or metabolically labile alkyl chains [2].

Quote Request

Request a Quote for 6-ethoxy-1H-indazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.